molecular formula C14H13NO5 B12584105 N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine CAS No. 645352-43-8

N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine

Cat. No.: B12584105
CAS No.: 645352-43-8
M. Wt: 275.26 g/mol
InChI Key: XJEFOJUVACXCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine (CAS 645352-43-8) is a specialized coumarin-based glycine derivative with a molecular formula of C14H13NO5 and a molecular weight of 275.26 g/mol . This compound is characterized by a benzopyran-2-one (coumarin) core structure substituted with a formyl group at the 3-position and an N-ethyl glycine moiety at the 7-position . The coumarin scaffold is well-known in medicinal chemistry and is associated with a wide spectrum of pharmacological activities, making it a valuable template in biological research . Coumarin derivatives have demonstrated potential in areas such as antimicrobial, antioxidant, anti-inflammatory, and anticancer studies . The specific substitutions on this compound, particularly the formyl group and the ethyl glycine side chain, are likely central to its properties and research value, potentially contributing to interactions with enzymatic targets or serving as a handle for further chemical modification to create novel derivatives . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

645352-43-8

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

2-[ethyl-(3-formyl-2-oxochromen-7-yl)amino]acetic acid

InChI

InChI=1S/C14H13NO5/c1-2-15(7-13(17)18)11-4-3-9-5-10(8-16)14(19)20-12(9)6-11/h3-6,8H,2,7H2,1H3,(H,17,18)

InChI Key

XJEFOJUVACXCEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Benzopyran Derivatives

One method involves the synthesis of benzopyran derivatives, which serve as precursors for the target compound:

  • Step 1: Formation of 3-formyl-2-oxo-2H-benzopyran

    The starting material, 7-hydroxycoumarin, is oxidized using selenium dioxide in hot xylene to yield 3-formyl-2-oxo-2H-benzopyran. This reaction typically requires refluxing for several hours to ensure complete conversion.

Reagent Amount Condition
7-Hydroxycoumarin 1 g Reflux in xylene
Selenium Dioxide 1 g Reflux for 12 hours

The product is then purified through filtration and recrystallization.

Coupling Reaction

After obtaining the benzopyran derivative, the next step involves coupling it with glycine:

  • Step 2: Coupling with Glycine

A solution of the benzopyran derivative is mixed with glycine ethyl ester hydrochloride in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole). The reaction is performed in DMF (N,N-Dimethylformamide) under inert conditions.

Reagent Amount Condition
Benzopyran derivative 0.95 g In DMF
Glycine Ethyl Ester HCl 0.19 g Add dropwise
EDCI 0.39 g Stir overnight at room temperature
HOBt 0.28 g Stir overnight

The resulting mixture is filtered, and the product is extracted using dichloromethane, followed by purification through chromatography.

Final Product Isolation

The final isolation of N-Ethyl-N-(3-formyl-2-oxo-2H-benzopyran-7-yl)glycine involves:

  • Concentrating the organic layer.
  • Recrystallizing from ethanol or methanol to obtain a pure solid product.

Yield and Characterization

The yield of N-Ethyl-N-(3-formyl-2-oxo-2H-benzopyran-7-yl)glycine can vary based on reaction conditions but typically ranges from 50% to 80%. Characterization techniques include:

Characterization Technique Details
NMR Chemical shifts indicating functional groups
IR Peaks corresponding to C=O, C=N stretches

The synthesis of N-Ethyl-N-(3-formyl-2-oxo-2H-benzopyran-7-yl)glycine showcases a multi-step process involving oxidation and coupling reactions that leverage established chemical methodologies. The careful selection of reagents and conditions is critical for optimizing yield and purity, making it a viable candidate for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Substitution reactions often involve the use of alkyl halides and bases .

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, substituted coumarins, and various oxidized forms of the compound .

Scientific Research Applications

N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine involves its interaction with various molecular targets and pathways. The compound can interfere with tumor microenvironment lactate flux, inhibiting the influx of lactate in tumor cells expressing MCT1 and MCT4 . This mechanism is particularly relevant in the context of its potential anticancer properties.

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s formyl group at C3 distinguishes it from carboxylate or carboxylic acid derivatives, enabling nucleophilic additions (e.g., Schiff base formation).

Comparison with Fluorinated Glycine Derivatives

Perfluorinated sulfonamide glycine derivatives, such as those listed in regulatory documents, share the N-ethyl-N-substituted glycine motif but differ drastically in substituents:

Compound Name Substituents Applications Regulatory Status Key Risks/Properties References
N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine Benzopyran-formyl Research (inferred) Not regulated Unknown toxicity
N-Ethylperfluorooctanesulfonamidoacetic acid Heptadecafluorooctyl sulfonamide Industrial surfactants, coatings Prohibited in Marlex® products Persistent organic pollutant
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt Pentadecafluoroheptyl sulfonamide Firefighting foams, industrial uses TRI-listed toxic chemical Bioaccumulative, toxic

Key Differences :

  • Substituent Chemistry : Fluorinated derivatives feature hydrophobic, persistent perfluoroalkyl chains, whereas the target compound’s benzopyran-formyl group is aromatic and polar.
  • Applications : Fluorinated analogs are linked to industrial applications but face regulatory restrictions due to environmental and health risks. The target compound’s lack of fluorination may render it more environmentally benign, though toxicity data is absent .

Other Structurally Related Compounds

highlights formyl-leucyl-hydroxyhexadecanoic acids and dihydropyranones. While these lack the benzopyran core, they share functional groups:

  • Formyl-leucyl derivatives : The formyl group enables conjugation reactions, similar to the target compound’s C3 formyl moiety. However, their fatty acid backbones suggest applications in lipid metabolism or antimicrobial studies .
  • Dihydropyranones: The unsaturated lactone ring resembles benzopyran but lacks fused aromaticity. These compounds may serve as flavorants or bioactive intermediates .

Biological Activity

N-Ethyl-N-(3-formyl-2-oxo-2H-1-benzopyran-7-yl)glycine is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Overview of the Compound

Chemical Information:

  • CAS Number: 645352-43-8
  • Molecular Formula: C14H13NO5
  • Molecular Weight: 275.26 g/mol
  • IUPAC Name: 2-[ethyl-(3-formyl-2-oxochromen-7-yl)amino]acetic acid

This compound is synthesized through a series of reactions involving coumarin derivatives, specifically starting from 7-hydroxy-4-methylcoumarin. The synthetic route typically includes reactions with propargyl bromide and sodium azides under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. One significant mechanism involves its interference with lactate transport in tumor cells, specifically targeting monocarboxylate transporters (MCT1 and MCT4). This inhibition can alter the tumor microenvironment, potentially leading to reduced tumor growth and enhanced sensitivity to other therapeutic agents.

Anticancer Properties

Research indicates that derivatives of 3-formylchromones exhibit cytotoxic effects against various tumor cell lines. For instance, studies have shown that certain derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells. In particular, the compound's ability to disrupt lactate flux in cancer cells suggests a novel approach to cancer therapy .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against Helicobacter pylori. Some related compounds have shown comparable efficacy to established antibiotics like metronidazole in inhibiting H. pylori growth and urease activity, which is crucial for the pathogen's survival in acidic environments .

Anti-inflammatory Effects

The compound has potential applications as an anti-inflammatory agent. Its structural similarity to other coumarins known for their anti-inflammatory activities suggests that it may exert similar effects by modulating inflammatory pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
7-Hydroxycoumarin Antimicrobial, anticancerKnown for broad-spectrum antimicrobial properties
Warfarin AnticoagulantWidely used in clinical settings for blood thinning
Dicoumarol AnticoagulantSimilar structure to warfarin; used in research
N-Ethyl-N-(3-formyl-2-oxo...) Anticancer, antimicrobial, anti-inflammatoryNovel mechanism targeting lactate transport in tumors

Case Studies and Research Findings

  • Cytotoxicity Study : A study evaluated several 3-formylchromone derivatives for their cytotoxic effects against four human tumor cell lines. The results indicated that some derivatives exhibited significant tumor-specific cytotoxicity, although the relationship between structure and activity was not straightforward .
  • Antimicrobial Activity : In a comparative analysis of 6,8-dichloro and 6,8-dibromo derivatives of 3-formylchromone, both compounds showed potent urease inhibition, with one demonstrating comparable anti-H. pylori activity to metronidazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.